![molecular formula C24H27NO4 B14229374 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid CAS No. 824431-63-2](/img/structure/B14229374.png)
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes both nitrophenyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid typically involves multi-step organic reactions. One common approach is the use of a Wittig reaction to form the double bonds in the heptenoic acid chain. This is followed by nitration to introduce the nitro group on the phenyl ring. The reaction conditions often require the use of strong bases and acids, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can help in maintaining consistent reaction conditions and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The double bonds in the heptenoic acid chain can be hydrogenated to form saturated compounds.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) are typical.
Major Products
Oxidation: Formation of nitro derivatives or amine derivatives.
Reduction: Formation of saturated heptanoic acid derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl groups can interact with hydrophobic pockets in proteins, potentially affecting their function. These interactions can lead to various biological effects, including modulation of enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylheptanoic acid: Similar structure but with a saturated heptanoic acid chain.
2-[5-(4-Aminophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
824431-63-2 |
|---|---|
Formule moléculaire |
C24H27NO4 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
2-[5-(4-nitrophenyl)pent-4-enyl]-7-phenylhept-6-enoic acid |
InChI |
InChI=1S/C24H27NO4/c26-24(27)22(14-8-2-6-12-20-10-4-1-5-11-20)15-9-3-7-13-21-16-18-23(19-17-21)25(28)29/h1,4-7,10-13,16-19,22H,2-3,8-9,14-15H2,(H,26,27) |
Clé InChI |
CWJHVUWDHZFJNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCCC(CCCC=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


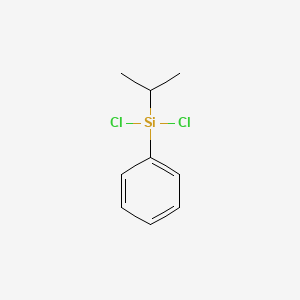
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
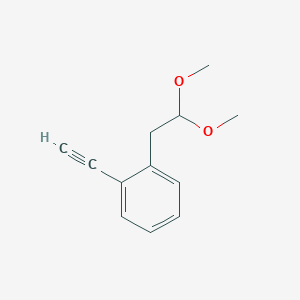

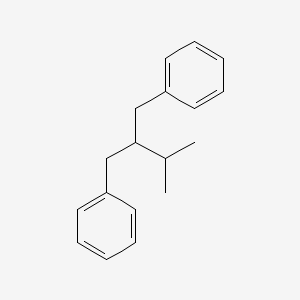
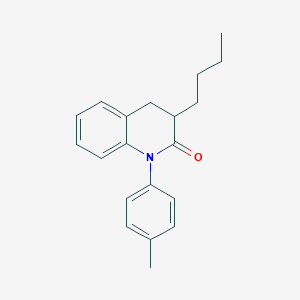
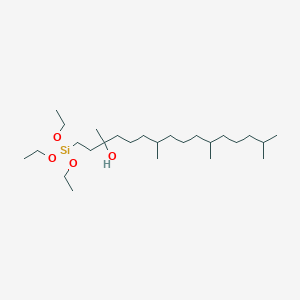
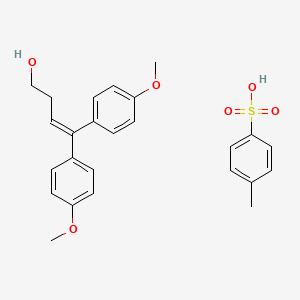
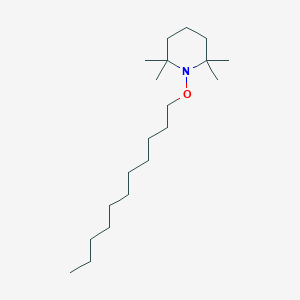
![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
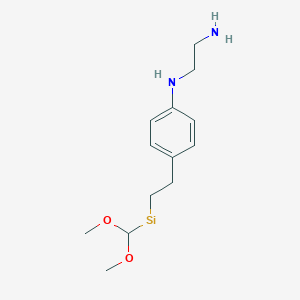
![Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B14229365.png)
